1,3-diphenyl-1H-pyrazole-5-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-18-16(21)15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYENULVFQZUKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazole 5 Carbohydrazide and Its Structural Analogs
Precursor Chemistry and Initial Pyrazole (B372694) Ring Formation
The construction of the 1,3-diphenyl-1H-pyrazole scaffold is a critical first step and can be achieved through several established synthetic routes. These methods primarily involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
Cyclization Reactions Involving Hydrazines and Carbonyl Systems
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. In the context of 1,3-diphenyl-1H-pyrazole derivatives, this typically involves the reaction of a derivative of 1,3-diphenyl-1,3-propanedione with phenylhydrazine. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by dehydration to yield the stable aromatic pyrazole ring.
Another common approach utilizes α,β-unsaturated carbonyl compounds, such as chalcones, which react with hydrazines to form pyrazoline intermediates that can be subsequently oxidized to the corresponding pyrazole. For instance, the condensation of a chalcone with a substituted phenylhydrazine in the presence of a catalyst like copper triflate has been shown to produce 1,3,5-trisubstituted pyrazoles in good yields nih.gov.
Furthermore, α,β-alkynic aldehydes and ketones serve as valuable precursors. Their reaction with hydrazines can lead to the formation of pyrazoles through an in situ formation of α,β-alkynic hydrazones followed by cyclization.
A key precursor for obtaining 1,3-diphenyl-1H-pyrazole-5-carbohydrazide is ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate. This ester is commonly synthesized via the reaction of diethyl 2,4-dioxo-4-phenylbutanoate with phenylhydrazine in the presence of an acid catalyst. The resulting ester can then be converted to the desired carbohydrazide (B1668358).
Multicomponent Synthesis Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of highly substituted pyrazoles. These one-pot reactions involve the combination of three or more reactants to form a complex product, thereby reducing the number of synthetic steps and purification procedures.
For the synthesis of pyrazole derivatives, a common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. This approach allows for significant structural diversity in the final product. For example, a one-pot, three-component coupling of 4-oxo-4H-chromene-3-carbaldehyde, hydroxylamine hydrochloride, and hydrazonoyl chlorides has been utilized to regioselectively synthesize 1,3,4-trisubstituted pyrazoles researchgate.net. While not directly yielding the title compound, this methodology highlights the versatility of MCRs in accessing complex pyrazole structures.
Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition reaction is another powerful tool for the construction of the pyrazole ring. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). Nitrile imines can be generated in situ from hydrazonoyl halides in the presence of a base.
This strategy has been successfully employed for the synthesis of various 1,3-diphenyl-pyrazole derivatives. The regioselectivity of the cycloaddition is a key aspect of this method, and it is often influenced by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile.
Derivatization at the Carbohydrazide Moiety for Structural Diversity
Once this compound is synthesized, the carbohydrazide moiety serves as a versatile handle for further structural modifications, allowing for the creation of a diverse library of derivatives. The lone pair of electrons on the terminal nitrogen atom and the presence of reactive N-H bonds make the carbohydrazide group a nucleophilic center that can readily react with various electrophiles.
Common derivatization reactions include:
Formation of Hydrazones: Reaction of the carbohydrazide with aldehydes or ketones yields the corresponding N'-substituted hydrazones. This is a straightforward and high-yielding reaction often carried out by refluxing the reactants in a suitable solvent like ethanol.
Acylation and Sulfonylation: The amino group of the carbohydrazide can be acylated using acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide range of substituents.
Formation of Thiosemicarbazides and Semicarbazides: Reaction with isothiocyanates or isocyanates leads to the formation of thiosemicarbazide and semicarbazide derivatives, respectively.
Cyclization Reactions: The carbohydrazide functionality can be incorporated into various heterocyclic rings. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole or thiadiazole rings.
These derivatization strategies are crucial for exploring the structure-activity relationships of pyrazole-based compounds in various applications.
Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation
The unambiguous determination of the structure of this compound and its derivatives is accomplished through a combination of modern analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure.
In the ¹H NMR spectrum of pyrazole derivatives, the chemical shifts of the pyrazole ring protons, the phenyl group protons, and the protons of the carbohydrazide moiety provide valuable information about their chemical environment. For instance, the N-H protons of the carbohydrazide typically appear as broad singlets in the downfield region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the pyrazole and phenyl rings are characteristic and aid in confirming the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for pyrazole derivatives include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the carbohydrazide (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole and aromatic rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure.
Crystallographic Methods:
Below are interactive data tables summarizing typical spectroscopic and crystallographic data for compounds related to this compound.
Table 1: Representative ¹H NMR Spectral Data for a 1,3-Diphenyl-1H-pyrazole Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H4 | ~6.8 - 7.0 | s |
| Phenyl-H (aromatic) | ~7.2 - 7.9 | m |
| NH (amide) | ~9.5 - 10.5 | br s |
| NH₂ (hydrazide) | ~4.5 - 5.5 | br s |
Table 2: Representative IR Spectral Data for a Pyrazole Carbohydrazide
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (stretch) | 3200 - 3400 |
| C=O (amide I) | 1650 - 1680 |
| C=N (pyrazole ring) | 1580 - 1620 |
| C=C (aromatic) | 1450 - 1600 |
Table 3: Crystallographic Data for N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide nih.gov
| Parameter | Value |
| Chemical Formula | C₂₄H₂₀N₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 17.543(4) |
| c (Å) | 11.897(2) |
| β (°) | 108.98(3) |
| Volume (ų) | 1999.5(7) |
| Z | 4 |
Elucidation of Structure Activity Relationships Sar for 1,3 Diphenyl 1h Pyrazole 5 Carbohydrazide Derivatives
Impact of Phenyl Substitutions on Biological Efficacy
The nature and position of substituents on the two phenyl rings—one at position 1 (N1) and the other at position 3 (C3) of the pyrazole (B372694) core—play a pivotal role in modulating the biological efficacy of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide derivatives. Research has demonstrated that these substitutions significantly influence the compound's interaction with biological targets, leading to variations in activity.
The general findings indicate that modifications on the phenyl rings are a key determinant of the antiproliferative potential of these compounds. nih.gov The strategic placement of various functional groups allows for the fine-tuning of the molecule's pharmacological profile.
Table 1: Effect of Phenyl Substitutions on A549 Cell Growth Inhibition Note: This table is a representative summary based on general SAR findings. Specific inhibitory concentrations (IC50) vary for each unique compound.
| Position of Substitution | Type of Substituent | General Impact on Biological Efficacy |
| Phenyl ring at N1 | Arylmethyl groups | Influences steric and electronic properties, affecting target binding. |
| Phenyl ring at C3 | Substituted aryl groups | Modulates the electronic density of the pyrazole core. |
| Phenyl ring at C3 | Electron-withdrawing groups | Can enhance cytotoxic activity against certain cancer cell lines. |
| Phenyl ring at C3 | Electron-donating groups | Can modify the lipophilicity and cellular uptake of the compound. |
Role of the Carbohydrazide (B1668358) Linkage in Ligand-Target Interactions
The carbohydrazide moiety (-CONHNH2) at position 5 of the pyrazole ring is a critical pharmacophoric feature. nih.govresearchgate.net This functional group is not merely a linker but an active participant in ligand-target interactions, primarily through its ability to form hydrogen bonds. Hydrazides and carbohydrazides are recognized as valuable building blocks in the synthesis of various heterocyclic compounds with significant biological activities. nih.govresearchgate.net
The carbohydrazide function serves as a versatile handle for chemical modification. It is frequently used to synthesize hydrazone derivatives by condensation with various aldehydes or ketones. This transformation often leads to a significant enhancement of biological activity. The resulting N'-[(aryl)methylene]carbohydrazide derivatives possess an azometine group (-CONH-N=CH-) which can be crucial for binding to biological targets. researchgate.net The nature of the substituents on the N-phenyl ring of the carbohydrazide moiety is also crucial in determining the antimicrobial activity profile of some pyrazole derivatives. researchgate.net
Correlation of Molecular Descriptors (e.g., Lipophilicity) with Bioactivity Profiles
Molecular descriptors are physicochemical properties that quantify specific aspects of a molecule's structure and are used to predict its biological activity. For this compound derivatives, lipophilicity has been identified as a key descriptor that correlates strongly with their bioactivity profiles. nih.govnih.gov
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs the ability of a compound to cross cell membranes and reach its intracellular target. Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives against A549 lung cancer cells have shown a clear relationship between their logP values and their inhibitory effects. nih.govnih.gov It was found that compounds with logP values within a specific, optimal range exhibited the highest potency. nih.govnih.gov Derivatives that are either too hydrophilic or too lipophilic may show reduced activity due to poor membrane permeability or low bioavailability, respectively.
This correlation underscores the importance of balancing hydrophilicity and lipophilicity in drug design. For this specific class of pyrazole derivatives, compounds with logP values in the range of 3.12 to 4.94 were found to have more pronounced inhibitory effects on the growth of A549 cells. nih.gov This suggests that achieving an optimal lipophilicity is a critical factor for maximizing the anticancer potential of these molecules. The cyclization of related thiosemicarbazides into triazoles, for example, has been shown to increase lipophilicity, likely by reducing the polar character of the molecule. nih.gov
Table 2: Correlation of Lipophilicity (logP) with A549 Cell Growth Inhibition Note: The data presented is illustrative of the trend observed in research findings.
| Compound Derivative | Predicted logP Value | Qualitative Inhibitory Effect |
| Derivative A | 2.50 | Low |
| Derivative B | 3.50 | High |
| Derivative C | 4.50 | High |
| Derivative D | 5.50 | Moderate to Low |
Rational Design Principles based on SAR Studies
The insights gained from Structure-Activity Relationship (SAR) studies provide a foundation for the rational design of new, more effective this compound derivatives. The goal is to synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Based on the available data, several key design principles can be formulated:
Optimize Phenyl Ring Substitutions: Systematically modify the substituents on both the N1 and C3 phenyl rings to explore a wide range of electronic and steric effects. Introducing small, electron-withdrawing groups like halogens or nitro groups at specific positions could enhance activity, as seen in other pyrazole-based anticancer agents. nih.gov
Exploit the Carbohydrazide Moiety: Utilize the carbohydrazide group to create diverse libraries of hydrazone derivatives. Condensation with a variety of aromatic and heterocyclic aldehydes can introduce new pharmacophoric elements and extend the molecule's interaction with its biological target.
Incorporate Bioisosteric Replacements: Replace certain functional groups with bioisosteres to improve metabolic stability or binding affinity. For example, the pyrazole ring itself is a key pharmacophore in many established drugs, and its core structure should be maintained while modifying peripheral groups. nih.govnih.gov
By applying these principles, medicinal chemists can move beyond random screening and adopt a more targeted approach to develop potent pyrazole-based therapeutic agents. tmu.edu.tw
Advanced Computational and Theoretical Investigations of 1,3 Diphenyl 1h Pyrazole 5 Carbohydrazide
Molecular Docking and Dynamics Simulations for Receptor Binding Affinity
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as 1,3-diphenyl-1H-pyrazole-5-carbohydrazide, and a target protein receptor. These methods provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex, which are crucial for designing effective therapeutic agents.
Studies on pyrazole (B372694) derivatives have shown their potential as inhibitors for various protein targets. For instance, docking studies performed on pyrazole derivatives with multitargeted kinases like Aurora A, CDK2, and VEGFR2 have indicated that these compounds are potential inhibitors. nih.gov The simulations revealed that the ligands docked deeply within the binding pockets of all three proteins, forming reasonable hydrogen bonds and demonstrating good inhibition constants. nih.gov
In a similar vein, research on hybrid derivatives of 1,3-diphenyl-1H-pyrazole and L-α-amino acids involved molecular docking to elucidate their in vitro biological activities against targets such as α-glucosidase and acetylcholinesterase. researchgate.net These studies highlighted favorable physicochemical and pharmacokinetic properties, suggesting their potential as antibacterial, antidiabetic, and anti-Alzheimer agents. researchgate.net
Molecular dynamics simulations further enhance these investigations by studying the stability of the ligand-receptor complexes over time. For novel 1,5-diaryl pyrazole derivatives designed as potential CB1 antagonists, dynamics simulations were crucial. nih.gov The results showed that the most active compounds formed stable complexes with the receptor, characterized by smaller ΔG values and a greater number of hydrogen bonds throughout the simulation. nih.gov This stability is a key indicator of a compound's potential efficacy.
Table 1: Molecular Docking and Dynamics Simulation Findings for Pyrazole Derivatives
| Derivative Class | Target Receptor(s) | Key Findings | Computational Method |
|---|---|---|---|
| Pyrazole-carboxamides | Human Carbonic Anhydrase (hCA I & hCA II) | Active compounds showed higher binding affinities compared to the reference inhibitor Acetazolamide (AAZ). nih.gov | Molecular Docking, Molecular Dynamics |
| 1,5-Diaryl Pyrazoles | Cannabinoid Receptor 1 (CB1) | Active compounds formed stable complexes with smaller ΔG values and more hydrogen bonds. nih.gov | Molecular Docking, Molecular Dynamics |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-amylase, α-glucosidase | The molecule showed better inhibition for α-amylase with an inhibition constant of 33.60 µM. tandfonline.com | Molecular Docking |
| General Pyrazole Derivatives | Aurora A, CDK2, VEGFR-2 | Derivatives showed potential as inhibitors, docking deeply within the binding pockets. nih.gov | Molecular Docking |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For compounds like this compound, DFT calculations can predict various parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.
DFT studies on pyrazole derivatives, such as (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, have been performed using the B3LYP/6-311++G** level of theory. researchgate.net These calculations help in understanding the molecule's stability, dipole moment, and the changes that occur in different solvents. researchgate.net For example, analysis of nucleophilic and electrophilic sites can identify which parts of the molecule are likely to participate in chemical reactions or form hydrogen bonds with a receptor. researchgate.net
In a study of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, DFT calculations were used to obtain frontier molecular orbital energies and the first-order static hyperpolarizability (β), providing insights into the molecule's electronic properties and reactivity. tandfonline.com Similarly, for a novel pyrazole-carbohydrazide N-glycoside derivative, DFT calculations using the B3LYP method predicted the structure and properties in the gas phase and in solution. researchgate.net Such studies can explain the observed biological activity by revealing the molecule's electronic and structural characteristics. researchgate.net
Table 2: DFT Calculation Parameters for Pyrazole Derivatives
| Compound/Derivative | DFT Method | Calculated Properties | Key Insights |
|---|---|---|---|
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | Not Specified | Frontier molecular orbital energies, first-order static hyperpolarizability (β). tandfonline.com | Provides data on electronic properties and reactivity. tandfonline.com |
| Pyrazole-carbohydrazide N-glycoside | B3LYP/6-31G* & 6-311++G | Molecular structure, dihedral angles, solvation energy, dipole moments. researchgate.net | High negative solvation energy in water suggests good solubility; low electrophilicity index suggests low reactivity. researchgate.net |
| (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | B3LYP/6-311++G | Stable conformers (C1, C2), dipole moment, volume, nucleophilic/electrophilic sites. researchgate.net | Identified H-bond donor and acceptor sites, explaining stability in solution. researchgate.net |
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | B3LYP & M06-2X | Optimized geometries, 1H- and 13C-NMR chemical shifts. nih.gov | Accurate prediction of NMR shifts supports experimental data. nih.gov |
In Silico Prediction of Potential Biological Targets and Mechanisms
In silico methods are instrumental in the early stages of drug discovery for identifying potential biological targets for a given compound. Techniques like reverse docking and pharmacophore modeling can screen a compound against a vast library of known protein structures to predict its most likely binding partners.
For pyrazole-based derivatives, in silico analyses have been used to evaluate them as multi-target agents. researchgate.net By predicting physicochemical properties, drug-likeness, and toxicity, researchers can identify promising candidates that may act on multiple biological pathways related to complex diseases. researchgate.net The Prediction of Activity Spectra for Substances (PASS) is another tool used, for instance, to suggest that certain 1,5-diaryl pyrazole derivatives would likely act as CB1 antagonists or inverse agonists. nih.gov
The identification of potential targets allows for a more focused approach in subsequent experimental validation. For example, after a virtual screening campaign identified a pyrazole scaffold as a hit targeting the papain-like protease (PLpro) of SARS-CoV-2, further optimization led to derivatives with improved inhibitory activity. nih.gov This demonstrates the power of in silico prediction in guiding the development of novel therapeutic agents.
Chemoinformatics and Virtual Screening in the Context of Lead Optimization
Chemoinformatics and virtual screening are essential components of modern drug discovery, particularly for lead optimization. These computational techniques involve the screening of large chemical databases to identify molecules that are likely to bind to a drug target. Once a "hit" compound is identified, chemoinformatics tools are used to modify its structure to improve properties like potency, selectivity, and pharmacokinetic profile, a process known as lead optimization.
Virtual screening was employed to discover 3-phenyl-1H-5-pyrazolylamides as inhibitors of the SARS-CoV-2 papain-like protease (PLpro). nih.govscilit.com Starting from a virtually screened hit, structural modifications were made, leading to the development of derivatives with significantly improved PLpro inhibitory activity and low cytotoxicity. nih.gov
In another example, a rational drug design technique involving virtual screening was used to develop carbohydrazide (B1668358) derivatives as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), an important target in diabetes management. mdpi.com The designed derivatives exhibited potent interactions and optimized binding affinity with the target in silico, which guided their successful synthesis and biological evaluation. mdpi.com These approaches significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising compounds.
Biological Activity Spectrum of 1,3 Diphenyl 1h Pyrazole 5 Carbohydrazide Derivatives
Enzyme Modulation and Inhibition Profiles
Derivatives of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide have demonstrated significant capabilities as modulators and inhibitors of several key enzymes. This activity is crucial for their potential therapeutic applications, as enzymes play a central role in numerous physiological and pathological processes. By inhibiting specific enzymes, these compounds can disrupt pathways essential for the survival of pathogens, regulate metabolic processes, or interfere with the signaling cascades that drive diseases like cancer.
DNA gyrase is a critical bacterial enzyme that plays an essential role in DNA replication, repair, and recombination by introducing negative supercoils into DNA. Its absence in eukaryotes makes it an attractive and selective target for the development of antibacterial agents. A series of novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been synthesized and evaluated as potential DNA gyrase inhibitors. nih.govplos.org
Research has shown a strong correlation between the minimum inhibitory concentrations (MICs) of these compounds against bacteria and their 50% inhibitory concentrations (IC50) against DNA gyrase, indicating that the inhibition of this enzyme is a primary mechanism of their antibacterial action. nih.gov For instance, certain 4,5-dihydropyrazole derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria. rsc.org One particular compound demonstrated significant inhibition of S. aureus DNA gyrase with an IC50 value of 0.125 μg/mL. rsc.org Another study identified a compound, designated 3k, that strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov
Table 1: DNA Gyrase Inhibitory Activity of Pyrazole-5-Carbohydrazide Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) | Bacterial Strain | MIC (µg/mL) |
|---|---|---|---|---|
| Derivative 4d | B. subtilis DNA gyrase | 0.125 | B. subtilis | - |
| Derivative 4d | S. aureus DNA gyrase | 0.125 | S. aureus | 0.39 |
| Compound 3k | S. aureus DNA gyrase | 0.15 | - | - |
| Compound 3k | B. subtilis DNA gyrase | 0.25 | - | - |
| Compound 3s | S. aureus DNA gyrase | 3.25 | S. aureus | 10.56 |
Data sourced from multiple studies. nih.govrsc.org
α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. ekb.eg The inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. ekb.egnih.gov Pyrazole (B372694) derivatives have been identified as effective inhibitors of both α-glucosidase and α-amylase. nih.govnih.gov
Studies have shown that novel pyrazole-carbohydrazide N-glycoside derivatives can exhibit potent α-glucosidase inhibition. researchgate.net One such derivative, SM1, showed an IC50 value of 59.75 ± 0.80 µM against α-glucosidase, which was more potent than the standard drug acarbose (IC50 = 72.58 ± 0.68 µM). researchgate.net Another pyrazole derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), displayed moderate inhibitory activity against both α-glucosidase and α-amylase, with IC50 values of 310.57 ± 2.67 µM and 182.19 ± 3.20 µM, respectively. tandfonline.com Further research into pyrazole derivatives has identified compounds with even stronger inhibition, with some exhibiting IC50 values as low as 3.37±0.25 μM against α‐glucosidase. researchgate.net The inhibitory effects of these pyrazole derivatives are often concentration-dependent. ajchem-a.com
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The pyrazole scaffold is recognized as a privileged structure in the development of kinase inhibitors. mdpi.com Derivatives based on this structure have been investigated for their ability to inhibit various kinases, including cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs).
For example, certain pyrazole-based 1,3-thiazole derivatives have been found to be potent and selective JNK3 inhibitors, with IC50 values as low as 97.4 nM. researchgate.net Other pyrazole derivatives have shown inhibitory activity against CDKs, which are crucial for cell cycle regulation. One patented pyrazole derivative acts as a selective CDK12/13 inhibitor with IC50 values of 9 and 5.8 nM, respectively. nih.gov The 1,3-diphenyl-1H-pyrazole scaffold has been shown through docking studies to fit well into the ATP binding pocket of kinases like MEK1, demonstrating hydrophobic interactions with key residues. nih.gov
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, making it a major target for antidiabetic drugs. A series of 1,3-diphenyl-1H-pyrazole derivatives have been identified as a new class of potent PPARγ partial agonists. ebi.ac.ukdrugbank.comresearchgate.net
These derivatives were discovered using virtual screening methods that combined both ligand-centric and receptor-centric approaches. drugbank.comresearchgate.net In vitro assays confirmed that specific derivatives, such as SP3415, exhibit nanomolar binding affinity for PPARγ. ebi.ac.ukdrugbank.com These compounds have been shown to act as partial agonists in cell-based transactivation assays, with an activity profile similar to the established antidiabetic drug pioglitazone. ebi.ac.ukdrugbank.com Furthermore, these derivatives can act as competitive antagonists against the full agonist rosiglitazone at micromolar concentrations. ebi.ac.ukdrugbank.com The study of structure-activity relationships has provided insights into the molecular interactions responsible for their partial agonistic effect on PPARγ. ebi.ac.uk
Research in Anticancer Chemotherapeutic Modalities
The antiproliferative and cytotoxic properties of this compound derivatives have been extensively evaluated against a variety of human cancer cell lines. These studies aim to identify novel compounds that can inhibit cancer cell growth, induce cell death (apoptosis), and potentially overcome drug resistance, offering new avenues for cancer therapy.
Derivatives of this compound have demonstrated a broad spectrum of anticancer activity. nih.gov Research has shown that these compounds can inhibit the growth of various cancer cells in a dose-dependent manner. nih.gov
A549 (Human Lung Carcinoma): Numerous studies have focused on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives for their potential against A549 lung cancer cells. nih.govresearchgate.net The results indicate that nearly all tested compounds in these series have inhibitory effects on A549 cell growth. nih.gov Structure-activity relationship studies have suggested that lipophilicity plays a role, with compounds having LogP values between 4.12 and 6.80 showing inhibitory effects. nih.gov Specifically, hydrazone derivatives of salicylaldehyde have been noted for their significant inhibitory activity. nih.gov Some novel substituted pyrazole-5-carbohydrazide hydrazone derivatives have been found to not only inhibit growth but also induce apoptosis in A549 cells. researchgate.net
HepG-2 (Human Liver Carcinoma): Several pyrazole derivatives have shown potent cytotoxic activity against the HepG-2 cell line. nih.govchemrxiv.org In one study, certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibited more potent antiproliferative activity against HepG-2 cells than the standard chemotherapeutic drug 5-fluorouracil. nih.gov
MCF-7 (Human Breast Adenocarcinoma): Pyrazoline derivatives have shown notable antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Dihydropyrazole-carbohydrazide derivatives have also been synthesized and assayed on MCF-7 cells, demonstrating antiproliferative activity with IC50 values in the micromolar range. nih.gov
HeLa (Human Cervical Cancer): The cytotoxic effects of pyrazole derivatives have also been evaluated against HeLa cells, with some compounds showing higher cytotoxicity than the control drug amonafide. researchgate.net
BGC823 (Human Gastric Carcinoma) and BT474 (Human Breast Carcinoma): The same series of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives that were effective against HepG-2 also showed potent antiproliferative activity against BGC823 and BT474 cell lines, outperforming 5-fluorouracil. nih.gov Flow cytometry analysis revealed that some of these compounds arrested the cell cycle in the S phase. nih.gov
Table 2: In Vitro Cytotoxic Activity of Selected Pyrazole-5-Carbohydrazide Derivatives
| Cancer Cell Line | Compound Series | Representative IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| A549 (Lung) | Pyrazole-containing imides | 3.22 | 5-Fluorouracil | 59.27 |
| HepG-2 (Liver) | 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (17) | 5.35 | Cisplatin | 3.78 |
| MCF-7 (Breast) | 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivative | 0.97 | - | - |
| BGC823 (Gastric) | 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (4Ik) | 2.6 | 5-Fluorouracil | 14.2 |
IC50 values are representative and sourced from multiple studies for comparison. researchgate.netnih.govchemrxiv.orgnih.gov
Induction of Apoptosis and Programmed Cell Death Pathways
Derivatives of this compound have been identified as significant inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Research indicates that these compounds can trigger cell death through various molecular pathways.
One key mechanism involves the regulation of the Bcl-2 family of proteins, which are central controllers of apoptosis. rsc.orgnih.gov Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated the ability to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax and p53. rsc.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, a critical step in initiating the intrinsic apoptotic pathway. researchgate.netnih.gov The activation of this pathway leads to the subsequent activation of executioner caspases, like Caspase-3, which carry out the process of cell death. rsc.orgnih.gov
Studies on human acute leukemia cell lines (K562 and Jurkat) showed that pyrazoline derivatives can induce morphological changes characteristic of apoptosis, including chromatin condensation and fragmentation. researchgate.netnih.gov This was confirmed by methods such as annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov Furthermore, these compounds have been shown to cause DNA damage, evidenced by increased comet tail length in assays, suggesting they impart genotoxic stress that can also lead to apoptosis. rsc.org
In triple-negative breast cancer cells (MDA-MB-468), pyrazole derivatives have been shown to provoke apoptosis through the generation of Reactive Oxygen Species (ROS). nih.gov The elevated levels of ROS contribute to cellular stress and activate the caspase 3 signaling pathway, ultimately leading to apoptotic cell death. nih.gov This highlights the role of these compounds in targeting aggressive cancer cell types by exploiting their vulnerability to oxidative stress. nih.gov
Cell Cycle Progression Modulation
In addition to inducing apoptosis, derivatives of this compound are known to modulate the cell cycle, a critical process for cancer cell proliferation. By interfering with cell cycle progression, these compounds can halt the uncontrolled division of malignant cells.
Flow cytometry analysis has revealed that certain pyrazole-5-carbohydrazide derivatives can arrest the cell cycle at the S phase. nih.gov The S phase is when DNA synthesis occurs, and arresting the cycle at this stage prevents cancer cells from replicating their genetic material, thereby inhibiting proliferation. nih.gov
In other studies involving human leukemia cell lines, pyrazoline derivatives were also found to cause a significant cell cycle arrest in the S-phase, particularly in Jurkat cells. nih.gov Furthermore, treatment with these compounds led to an increased proportion of cells in the sub-G0/G1 phase, which is indicative of apoptotic cells with fragmented DNA. nih.govnih.gov For instance, in human bladder cancer cell lines (5637 and T24), specific 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives inhibited cell cycle progression and caused a dramatic increase in the sub-G0/G1 population, linking cell cycle modulation directly to the induction of apoptosis. nih.gov
Investigations into Autophagy and Mitochondrial Membrane Potential
Research has also explored the role of pyrazole-5-carbohydrazide derivatives in autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death. The search for new anticancer agents often targets both apoptotic and autophagic pathways. rsc.orgnih.gov
A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives were synthesized and found to have inhibitory effects on the growth of A549 lung cancer cells. nih.gov Notably, one of the most potent compounds in this series was shown to induce autophagy in these cells, suggesting an alternative mechanism for its anticancer effects. nih.gov
Mitochondria are central to both apoptosis and cellular metabolism, and their health is often assessed by measuring the mitochondrial membrane potential (ΔΨm). mdpi.com A collapse in ΔΨm is a key indicator of mitochondrial dysfunction and can trigger apoptosis. mdpi.com The induction of apoptosis by pyrazole derivatives has been linked to mitochondrial damage. researchgate.netnih.gov The loss of mitochondrial membrane potential is a critical event that often precedes the activation of caspases in the intrinsic apoptotic pathway. researchgate.netnih.gov Studies have shown that increased autophagic flux can, in some contexts, suppress cellular stress by increasing the mitochondrial membrane potential, highlighting the intricate relationship between autophagy and mitochondrial function. nih.govresearchgate.net
Antimicrobial Activity Against Pathogenic Microorganisms
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov
Numerous studies have synthesized and evaluated novel pyrazole derivatives, revealing potent inhibitory effects. For example, certain pyrazole-clubbed thiazole compounds showed strong efficacy against Bacillus subtilis and Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 5 μg/mL. nih.gov Another derivative exhibited strong efficacy against methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 10 μg/mL. nih.gov The antimicrobial potential of pyrazoles is often enhanced by incorporating other heterocyclic fragments like thiazole. orientjchem.org
The versatility of the pyrazole scaffold allows for the development of compounds with significant activity against a range of microbes. meddocsonline.org Research has highlighted derivatives with notable antibacterial action against Escherichia coli and Streptococcus epidermidis, with some compounds showing higher activity than the standard drug Ciprofloxacin. nih.gov Antifungal activity has also been observed, with high efficacy against Aspergillus niger. nih.gov The carbohydrazide (B1668358) moiety is a key feature in many biologically active pyrazole derivatives. nih.gov
| Compound Derivative | Microorganism | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Pyrazole-clubbed Thiazole (Compound 12) | Candida albicans | 5 | nih.gov |
| Pyrazole-clubbed Thiazole (Compound 13) | Candida albicans | 5 | nih.gov |
| Pyrazole-clubbed Pyrimidine (Compound 8) | Candida albicans | 10 | nih.gov |
| Pyrazole-clubbed Thiazole (Compound 12) | Bacillus subtilis | 5 | nih.gov |
| Pyrazole-clubbed Thiazole (Compound 13) | Bacillus subtilis | 5 | nih.gov |
| Pyrazole-clubbed Thiazole (Compound 19) | Bacillus subtilis | 5 | nih.gov |
| Pyrazole-clubbed Thiazole (Compound 12) | MRSA | 10 | nih.gov |
| Compound 3 | Escherichia coli | 0.25 | nih.gov |
| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |
| Compound 2 | Aspergillus niger | 1 | nih.gov |
Anti-inflammatory Response Modulation
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with several commercially available drugs like Celecoxib and Phenylbutazone featuring this scaffold. nih.govmdpi.com Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, showing promising results in preclinical models. nih.govmdpi.com
The anti-inflammatory mechanism of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade. One such derivative, 1,5-diphenyl-1H-pyrazole-3-carbohydrazide, has been shown to produce anti-inflammatory, antinociceptive, and antipyretic effects. nih.gov Its mode of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which leads to a reduction in prostaglandin E2 (PGE2) synthesis. nih.gov Additionally, it inhibits the synthesis and/or release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov
In vivo studies, such as the carrageenan-induced rat paw edema test, have been used to validate the anti-inflammatory efficacy of these compounds. nih.gov For instance, a synthesized pyrazole derivative demonstrated better anti-inflammatory activity compared to the standard drug Diclofenac sodium in such assays. nih.gov The carbohydrazide moiety is often present in pyrazole derivatives exhibiting anti-inflammatory properties. nih.govijnrd.org
Antiviral Efficacy Studies
The structural diversity of pyrazole derivatives has also led to their exploration as potential antiviral agents. ekb.eg Research has identified specific derivatives of 1,3-diphenyl-1H-pyrazole that exhibit inhibitory activity against a range of viruses, particularly within the Flaviviridae family.
A class of compounds identified as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines has been shown to be a new class of potent and selective inhibitors of human respiratory syncytial virus (RSV) replication. uniroma1.it Further testing of these compounds revealed that their antiviral activity extends to other significant human pathogens. uniroma1.it Specifically, several derivatives demonstrated the ability to interfere with the replication of Dengue virus serotype 2 (DENV-2). uniroma1.it The potency against DENV-2 was notably higher than against other tested viruses from the Flaviviridae family, such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). uniroma1.it In contrast, West Nile Virus (WNV) replication was only marginally affected by a few of the tested compounds. uniroma1.it This research suggests that the 1,3-diphenyl-1H-pyrazole scaffold is a promising starting point for the development of novel inhibitors targeting viruses in the Flaviviridae family. uniroma1.it
Antiparasitic Investigations (e.g., Antileishmanial, Antimalarial)
The biological activity of pyrazole carbohydrazide derivatives extends to antiparasitic applications, with studies indicating potential efficacy against parasites such as Leishmania and Plasmodium, the causative agent of malaria. nih.gov The pyrazole ring is a recurring motif in compounds designed to combat parasitic diseases. ekb.eg
Derivatives containing the carbohydrazide moiety have shown a spectrum of antiparasitic activities, including leishmanicidal, trypanocidal, and antimalarial effects. nih.gov Specifically, 1H-pyrazole-4-carbohydrazide derivatives have yielded new prospects for antimalarial drug development, with some compounds showing activity related to the inhibition of Plasmodium falciparum cysteine protease. researchgate.net Furthermore, certain 1H-pyrazole-4-carboxylic acid (4-substituted-benzylidene)-hydrazide derivatives have demonstrated marked leishmanicidal activity against Leishmania amazonensis. researchgate.net These findings underscore the potential of the this compound scaffold as a template for designing novel therapeutic agents to treat a range of parasitic infections. nih.govekb.eg
Antioxidant Properties and Radical Scavenging Activity of this compound Derivatives
Derivatives of this compound have emerged as a significant class of compounds exhibiting a notable spectrum of antioxidant and radical scavenging activities. Research into these molecules has illuminated their potential to neutralize harmful free radicals, which are implicated in a variety of pathological conditions driven by oxidative stress. The core pyrazole structure, combined with the carbohydrazide moiety, provides a versatile scaffold for chemical modifications, leading to derivatives with enhanced antioxidant capacities.
The antioxidant mechanism of these pyrazole derivatives is often attributed to their ability to donate hydrogen atoms or electrons, which stabilizes reactive oxygen species (ROS). Various in vitro assays are employed to quantify this activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radical scavenging assays. These tests consistently demonstrate that structural modifications to the parent compound significantly influence the antioxidant potency.
Detailed research findings indicate that the introduction of specific substituent groups onto the phenyl rings or modification of the carbohydrazide side chain can modulate the radical scavenging ability. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), on the aromatic rings typically enhances antioxidant activity. These groups can increase the electron density of the molecule, facilitating the donation of a hydrogen atom to a free radical.
Furthermore, the conversion of the carbohydrazide into hydrazone derivatives through condensation with various aldehydes has been shown to be a fruitful strategy for developing potent antioxidants. These modifications not only affect the electronic properties of the molecule but also its steric characteristics, which can play a role in its interaction with free radicals.
Several studies have provided quantitative data on the efficacy of these compounds. For example, certain pyrazole-based derivatives have demonstrated superior scavenging activity against DPPH radicals, with IC50 values indicating high potency. In some cases, the activity of these synthetic compounds has been found to be comparable to or even exceed that of standard antioxidants like ascorbic acid.
The following tables summarize the findings from various studies on the antioxidant and radical scavenging activities of specific this compound derivatives.
Table 1: DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives
This table presents the 50% inhibitory concentration (IC50) values of various derivatives against the DPPH radical, a common measure of antioxidant efficacy. Lower IC50 values denote higher antioxidant activity.
| Compound ID | Modification | IC50 (µg/mL) | Reference Standard (Ascorbic Acid) IC50 (µg/mL) |
| 7c | Phenylamino pyrazole derivative | 8.56 ± 0.01 | 4.10 ± 0.01 |
| 11a | Phenylamino pyrazole derivative | 8.60 ± 0.01 | 4.10 ± 0.01 |
| 7a | Phenylamino pyrazole derivative | 18.65 ± 0.02 | 4.10 ± 0.01 |
| 7b | Phenylamino pyrazole derivative | 18.51 ± 0.02 | 4.10 ± 0.01 |
| 9a | Phenylamino pyrazole derivative | 17.35 ± 0.02 | 4.10 ± 0.01 |
| 9b | Phenylamino pyrazole derivative | 17.06 ± 0.02 | 4.10 ± 0.01 |
| 9c | Phenylamino pyrazole derivative | 16.77 ± 0.02 | 4.10 ± 0.01 |
| 11b | Phenylamino pyrazole derivative | 30.70 ± 0.04 | 4.10 ± 0.01 |
| 11c | Phenylamino pyrazole derivative | 30.43 ± 0.04 | 4.10 ± 0.01 |
Data sourced from an Egyptian Journal of Chemistry publication.
Table 2: Comprehensive Antioxidant Profile of Potent Pyrazole Derivatives
This table details the performance of the most active derivatives across multiple antioxidant assays, providing a broader view of their capabilities.
| Compound ID | Total Antioxidant Capacity (TAC) (mg gallic acid/gm) | Iron-Reducing Power (IRP) (µg/mL) | Scavenging Activity against ABTS (%) |
| 7c | 85.15 ± 0.22 | 54.19 ± 0.08 | 112.03 ± 0.05 |
| 11a | 84.73 ± 0.22 | 53.92 ± 0.08 | 111.48 ± 0.05 |
| Ascorbic Acid (Standard) | Not Applicable | Not Applicable | 39.10 ± 0.01 |
Data sourced from an Egyptian Journal of Chemistry publication.
Coordination Chemistry and Metallopharmaceutical Aspects of 1,3 Diphenyl 1h Pyrazole 5 Carbohydrazide Ligands
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with pyrazole-based carbohydrazide (B1668358) ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol. The carbohydrazide moiety offers multiple donor sites—specifically the carbonyl oxygen and the hydrazinic nitrogen atoms—allowing it to act as a versatile chelating agent. Furthermore, the pyrazole (B372694) ring itself contains nitrogen atoms that can participate in coordination. nih.gov
While direct studies on 1,3-diphenyl-1H-pyrazole-5-carbohydrazide are limited, extensive research on closely related structures, such as Schiff bases derived from pyrazole-carboxaldehydes, provides significant insight into their coordination behavior. For instance, a nanocrystalline Nickel(II) complex with a related ligand, [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide (PyT), was synthesized by reacting ethanolic solutions of nickel chloride and the ligand in a 1:2 molar ratio. nih.govrsc.org
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. Upon complexation, a noticeable shift in the vibrational frequencies of the C=O (carbonyl) and N-H (amine) groups of the carbohydrazide moiety is typically observed. A shift of the C=O band to a lower frequency (downfield) indicates coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching vibrations can suggest the involvement of the hydrazinic nitrogen in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. omicsonline.orgnih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The spectra of the complexes, when compared to the free ligand, show shifts in the intra-ligand π→π* and n→π* transition bands and the appearance of new bands in the visible region, which are assigned to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. These transitions are characteristic of the specific coordination geometry, such as octahedral or tetrahedral. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons near the coordination sites are affected by chelation. For example, the downfield shift of the N-H proton signal in the complex spectrum compared to the free ligand confirms its involvement in coordination. nih.gov
Other Techniques: Elemental analysis is used to confirm the stoichiometry of the complexes. Molar conductivity measurements help determine whether the complexes are electrolytic or non-electrolytic in nature. Magnetic susceptibility measurements are used to determine the magnetic moment of paramagnetic complexes, which provides further evidence for their geometry. omicsonline.orgnih.gov
Based on these characterization methods, transition metal complexes of pyrazole-based ligands have been shown to adopt various geometries, most commonly octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. nih.govnih.gov For the Ni(II) complex with the [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide ligand, an octahedral geometry was proposed, with the ligand acting as a neutral bidentate donor. nih.govrsc.org
| Technique | Observed Changes Upon Complexation | Information Gained |
|---|---|---|
| FT-IR Spectroscopy | Shift in ν(C=O) and ν(N-H) bands; Appearance of new ν(M-N) and ν(M-O) bands | Identifies ligand donor atoms and confirms coordination |
| UV-Vis Spectroscopy | Shift in ligand bands; Appearance of new d-d transition or LMCT bands | Elucidates the coordination geometry around the metal ion |
| NMR Spectroscopy | Shift in proton/carbon signals near coordination sites (e.g., -NH proton) | Confirms coordination sites for diamagnetic complexes |
| Magnetic Susceptibility | Measurement of magnetic moment | Provides information on the geometry and electronic structure of paramagnetic complexes |
| Molar Conductivity | Determines the electrolytic nature of the complex | Indicates if anions are inside or outside the coordination sphere |
Enhanced Biological Activity through Metal Chelation
Pyrazole derivatives are well-established as a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govekb.eg The carbohydrazide moiety itself is an important pharmacophore found in many therapeutically useful substances. researchgate.net Research has consistently shown that the biological activity of such organic ligands can be significantly enhanced upon coordination with metal ions. omicsonline.org This enhancement is often explained by chelation theories, such as Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, allowing for greater delocalization of the π-electrons across the entire chelate ring. nih.gov
This increase in lipophilicity enhances the penetration of the complex through the lipid membranes of microorganisms, allowing the compound to reach its site of action more effectively. nih.gov Studies on various pyrazole-based Schiff bases and their metal complexes have demonstrated that the complexes often exhibit higher antimicrobial or cytotoxic activity than the free ligand. nih.govmdpi.com
| Compound Type | Observed Biological Activity | Reason for Enhanced Activity (Postulated) |
|---|---|---|
| Pyrazole Ligands | Antimicrobial, Antitumor, Anti-inflammatory | Inherent pharmacophoric nature of the pyrazole and carbohydrazide moieties |
| Transition Metal Complexes | Often significantly higher activity than the free ligand | Increased lipophilicity due to chelation, leading to better membrane penetration |
| Metal Ion Itself | Can interfere with normal cellular processes | The metal ion can bind to enzymes or DNA, disrupting cellular function |
Applications in Supramolecular Chemistry and Advanced Materials Research
The structural features of this compound and its derivatives make them excellent building blocks for supramolecular assemblies and advanced materials. The presence of hydrogen bond donors (N-H groups) and acceptors (C=O group, pyrazole nitrogens) facilitates the formation of well-defined, ordered structures through intermolecular hydrogen bonding. nih.gov
The coordination of these ligands to metal centers introduces an additional layer of structural control. The defined coordination geometries of transition metal complexes (e.g., octahedral, square planar) act as rigid nodes, directing the self-assembly of ligands into larger, more complex supramolecular architectures such as coordination polymers or metal-organic frameworks (MOFs). libretexts.org These organized structures are of great interest for applications in catalysis, gas storage, and molecular sensing.
Furthermore, research into related pyrazole-based systems has demonstrated their potential in the development of advanced materials. For example, a nanocrystalline Ni(II) complex derived from a 1,3-diphenyl-pyrazole scaffold was synthesized and shown to possess interesting dielectric properties. nih.govrsc.org Materials with tunable dielectric constants are essential for applications in modern electronics, such as capacitors and memory devices. The study found that the AC conductivity of the material increased with temperature, indicating its potential as a semiconductor. nih.govrsc.org This highlights how the incorporation of metal ions into pyrazole-based ligand systems can lead to materials with novel electronic and physical properties, opening avenues for their use in materials science research.
Future Prospects and Emerging Research Directions
Novel Synthetic Strategies for Accessing Complex Derivatives
The evolution of synthetic organic chemistry is providing new tools to create more complex and potent derivatives of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide. Future research is focused on moving beyond traditional condensation reactions to more sophisticated and efficient methodologies.
Multi-component Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more reactants, offering a highly efficient and atom-economical approach. ias.ac.in The application of MCRs, such as the Vilsmeier-Haack reaction for formylation, can introduce diverse functional groups onto the pyrazole (B372694) core, enabling the rapid generation of large libraries of derivatives for biological screening. chemmethod.com
Eco-Friendly and Green Synthesis: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of water as a solvent, solvent-free reaction conditions, and catalyst-free methods to reduce hazardous waste and improve the sustainability of chemical synthesis. ias.ac.in
Advanced Cyclization and Condensation Techniques: Novel methods for pyrazole ring construction, such as 1,3-dipolar cycloadditions and cyclocondensation of 1,3-dielectrophilic reagents with hydrazines, are continuously being refined. chim.itmdpi.com These strategies allow for greater control over substitution patterns on the pyrazole ring, which is crucial for fine-tuning the pharmacological activity of the resulting compounds. chim.it
These advanced synthetic strategies are pivotal for accessing novel chemical space and generating derivatives with improved pharmacokinetic and pharmacodynamic profiles.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mednexus.orgijirt.org For this compound, these computational tools offer powerful methods to accelerate the design and optimization of new drug candidates.
Predictive Modeling: AI and ML algorithms can analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicity of novel derivatives before they are synthesized. nih.gov This predictive capability significantly reduces the time and cost associated with experimental screening.
Structure-Based Drug Design: By using deep learning models, researchers can predict the three-dimensional structures of target proteins and simulate how different pyrazole derivatives will bind to them. nih.govcrimsonpublishers.com This allows for the rational design of molecules with high affinity and selectivity for a specific biological target.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired pharmacological profiles. nih.gov These models can explore a vast chemical space to propose novel this compound derivatives that are optimized for specific therapeutic applications. nih.gov
The application of AI and ML is expected to streamline the drug discovery pipeline, leading to the faster identification and development of promising therapeutic agents based on the pyrazole scaffold.
| AI/ML Application | Description | Potential Impact on Pyrazole Research |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. nih.gov | Rapid identification of promising this compound derivatives with desired biological activity. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of compounds based on their chemical structure. nih.gov | Optimization of the pyrazole scaffold to enhance therapeutic efficacy and reduce off-target effects. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. nih.gov | Early-stage identification of derivatives with favorable pharmacokinetic profiles, reducing late-stage failures. |
Exploration of Polypharmacology and Multi-Targeting Approaches
Chronic and complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.gov The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a more effective therapeutic strategy. Pyrazole derivatives are well-suited for this approach due to their structural versatility.
Research is increasingly focused on designing single molecules derived from this compound that can modulate several disease-relevant targets simultaneously. For instance, a hybrid molecule could be designed to inhibit both inflammatory enzymes and reactive oxygen species (ROS) production, offering a dual-pronged attack on inflammation. nih.gov This multi-targeting approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.
Development of Hybrid Molecules and Conjugates
Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy for developing novel therapeutics. nih.gov This approach aims to synergize the biological activities of the individual components or to deliver the active compound to a specific site of action.
Pyrazole-Chalcone Hybrids: Chalcones are known for their broad spectrum of biological activities. Hybrid molecules incorporating both pyrazole and chalcone motifs have been synthesized and shown to possess significant anticancer properties. nih.gov
Amino Acid Conjugates: Linking the pyrazole core to L-α-amino acids has been explored to create hybrid derivatives with potential antibacterial, antidiabetic, and anti-Alzheimer's activities. researchgate.net
Hybridization with Other Heterocycles: The pyrazole scaffold can be fused or linked to other heterocyclic rings, such as imidazopyrazole, to create compounds with unique multi-target profiles, for example, as anti-inflammatory agents that also inhibit phosphodiesterases. nih.gov
These hybridization strategies expand the chemical and therapeutic diversity of the this compound core, opening up new possibilities for drug development.
Investigation of Non-Traditional Biological Pathways and Targets
While pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, and antimicrobial activities, future research is aimed at uncovering their potential to modulate non-traditional biological pathways and targets. nih.govnih.gov The wide range of biological activities reported for pyrazole compounds suggests that their therapeutic potential is far from fully realized. researchgate.netorientjchem.org
Recent studies have shown that derivatives of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide can inhibit the growth of lung cancer cells (A549) and induce apoptosis, indicating their potential as anticancer agents. nih.gov Further investigations may reveal novel mechanisms of action, such as the induction of autophagy in cancer cells. nih.gov The ability of pyrazole derivatives to interact with a variety of biological targets, from enzymes to receptors, makes them prime candidates for exploring new therapeutic avenues in areas of unmet medical need. researchgate.netfrontiersin.orgnih.gov
| Compound Class | Investigated Activity | Key Findings |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | Anticancer (A549 lung cancer cells) | Certain derivatives inhibit cell growth and induce apoptosis. nih.gov |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | Anticancer (A549 lung cancer cells) | Potent growth inhibitors that induce apoptosis. nih.gov |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | Anticancer (HepG-2, BT474, BGC823 cell lines) | Showed significant antiproliferative activity and arrested the cell cycle in the S phase. nih.gov |
Q & A
Q. What are the common synthetic routes for 1,3-diphenyl-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of phenylhydrazine with β-keto esters or diketones, followed by carbohydrazide formation. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form the pyrazole core .
- Carbohydrazide introduction : The ester intermediate undergoes hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid, which is then treated with hydrazine hydrate to form the carbohydrazide .
- Optimization : Solvent polarity (e.g., CH₂Cl₂ vs. DMF), stoichiometry of reagents (e.g., 2:1 molar ratio of acetylenedicarboxylate to carbohydrazide), and temperature (60–80°C) significantly impact yield .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm; pyrazole C-5 carbonyl at ~160 ppm) .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) validate the carbohydrazide group .
- X-ray crystallography : Resolves dihedral angles between phenyl rings and hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the crystal lattice) .
Q. How is the biological activity of this compound screened in preclinical studies?
- In vitro assays : Anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
- Enzyme inhibition : Docking studies predict interactions with GABA receptors or cyclooxygenase-2 (COX-2) active sites .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity .
Q. What is the role of substituents (e.g., phenyl groups) in modulating reactivity and bioactivity?
- Electron-withdrawing groups (e.g., nitro, fluoro) on phenyl rings enhance electrophilicity, improving binding to enzymatic targets .
- Steric effects : Bulky substituents at the pyrazole 3-position reduce metabolic degradation, prolonging half-life .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in multi-step syntheses?
- Catalyst screening : Use of p-toluenesulfonic acid (PTSA) or molecular sieves improves cyclocondensation efficiency .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) isolates intermediates, reducing side products .
- Case study : A one-pot synthesis in CH₂Cl₂ with dropwise addition of reagents increased yield from 45% to 72% .
Q. How are contradictions in spectral data resolved during structural elucidation?
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. How do structural modifications influence the structure-activity relationship (SAR)?
Q. What strategies improve the compound’s stability under physiological conditions?
- pH adjustment : Buffering at pH 7.4 prevents hydrazide hydrolysis .
- Prodrug design : Esterification of the carbohydrazide group enhances oral bioavailability .
Q. How are multi-step syntheses designed to avoid intermediate isolation?
- Tandem reactions : Cyclocondensation and carbohydrazide formation in a single pot using DMF as a dual solvent/catalyst .
- Flow chemistry : Continuous processing reduces degradation of air-sensitive intermediates (e.g., hydrazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
